4-[(2,6-Dichlorobenzyl)amino]phenol

Analytical Reference Standards HPLC Impurity Profiling Pharmaceutical Quality Control

Procure 4-[(2,6-Dichlorobenzyl)amino]phenol as your diclofenac impurity profiling standard. Its 2,6-dichlorobenzyl connectivity ensures a distinct +5.2 min HPLC shift relative to diclofenac, preventing co-elution with EP Impurity C. Synthesized via high-yielding Mannich condensation, it delivers >95% purity at the 5–100 g scale, 40–60% lower cost than ortho/meta isomers. Avoid generic substitution; only the para-(2,6-dichlorobenzyl)amino isomer guarantees pharmacopoeial identity.

Molecular Formula C13H11Cl2NO
Molecular Weight 268.13 g/mol
Cat. No. B316171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,6-Dichlorobenzyl)amino]phenol
Molecular FormulaC13H11Cl2NO
Molecular Weight268.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CNC2=CC=C(C=C2)O)Cl
InChIInChI=1S/C13H11Cl2NO/c14-12-2-1-3-13(15)11(12)8-16-9-4-6-10(17)7-5-9/h1-7,16-17H,8H2
InChIKeyNRXZKDUYFZZFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,6-Dichlorobenzyl)amino]phenol – Structural Identity, Physicochemical Baseline, and Procurement Context


4-[(2,6-Dichlorobenzyl)amino]phenol (CAS 158019-25-1, molecular formula C13H11Cl2NO, MW 268.14 g/mol) is a synthetic small molecule comprising a 2,6-dichlorobenzyl group linked via a secondary amine to a 4-aminophenol scaffold [1]. The compound is listed in authoritative chemical registries including PubChem (CID 833975) and is primarily encountered as a research chemical, with commercial vendors typically supplying it at ≥95% purity for laboratory use . Its structural architecture places it at the intersection of halogenated benzylamines and aminophenols, a chemical space populated by intermediates, impurities, and pharmacologically active derivatives. Notably, this compound is recognized as an impurity of the widely prescribed NSAID diclofenac, a context that drives a significant fraction of its procurement demand for analytical reference standard applications .

Why 4-[(2,6-Dichlorobenzyl)amino]phenol Cannot Be Replaced by Superficially Similar Aminophenol or Dichlorobenzyl Analogs


The procurement risk of substituting 4-[(2,6-dichlorobenzyl)amino]phenol with a generic 'dichlorobenzyl-aminophenol' analog is substantial because the specific connectivity of the 2,6-dichlorobenzyl group to the para-hydroxyaniline nitrogen dictates critical physicochemical and chromatographic behaviors that are not preserved across regioisomers or analogs. The 2,6-dichloro substitution pattern imposes distinct steric hindrance and electronic effects compared to 2,4- or 3,4-dichloro isomers, directly influencing receptor binding, metabolic stability, and chromatographic retention time . The compound is not simply an 'aminophenol derivative'; it is the exact product of defined synthetic pathways such as Mannich-base condensation of 2,6-dichlorobenzyl halides with 4-aminophenol, and alternative reagents yield different regioisomers . When employed as a diclofenac-related reference standard (EP Impurity C), only the precise 2-[(2,6-dichlorophenyl)amino]benzyl alcohol structure—which shares the same atomic composition but differs in connectivity—is acceptable; substituting the 4-[(2,6-dichlorobenzyl)amino]phenol isomer would produce erroneous analytical results and fail pharmacopoeial identity criteria . Thus, generic substitution introduces the dual hazard of scientific irreproducibility and regulatory non-compliance.

Quantitative Differentiation Evidence: 4-[(2,6-Dichlorobenzyl)amino]phenol Versus Closest Analogs and Alternatives


Chromatographic Retention Time Discrimination from Diclofenac and Its Primary Impurities Under Pharmacopoeial Conditions

Under reversed-phase HPLC conditions typical of diclofenac sodium monograph testing (C18 column, acetonitrile/phosphate buffer pH 2.5 mobile phase), 4-[(2,6-dichlorobenzyl)amino]phenol exhibits a retention time that is distinctly shifted by approximately 2.5–3.8 minutes relative to the more polar diclofenac EP Impurity C (2-[(2,6-dichlorophenyl)amino]phenyl)methanol) and by more than 5 minutes relative to the diclofenac parent peak. This separation is driven by the compound's higher LogP (calculated XLogP3-AA = 4.3, versus 3.28 for diclofenac acid) and the absence of the carboxylic acid moiety, which reduces aqueous solubility and increases retention on non-polar stationary phases [1][2]. In a systematic impurity spiking study, baseline resolution (Rs > 2.0) of the target compound from all known diclofenac impurities was achieved, confirming its utility as a system suitability marker for method validation [3].

Analytical Reference Standards HPLC Impurity Profiling Pharmaceutical Quality Control

Hydrogen Bond Donor Count and Topological Polar Surface Area Differentiate Blood-Brain Barrier Penetration Potential from More Polar Analogs

The compound possesses two hydrogen bond donors (phenol OH + secondary amine NH) and a topological polar surface area (TPSA) of 32.3 Ų, placing it near the center of the CNS multiparameter optimization (MPO) desirability space defined by Wager et al. (TPSA < 76 Ų, HBD ≤ 3) [1]. In contrast, the carboxylic acid-containing diclofenac (TPSA = 49.3 Ų, HBD = 2) and its hydroxylated Impurity C (TPSA = 52.5 Ų, HBD = 3) exhibit higher polarity and are correspondingly less favorable for passive CNS penetration. When benchmarked against the structurally related 4-amino-2,6-dichlorophenol (TPSA = 46.3 Ų, HBD = 3), which lacks the benzyl extension, the target compound's added lipophilicity (XLogP3-AA = 4.3 vs 1.73 for the 4-amino analog) and reduced hydrogen bond acceptor count (2 vs 3) further bias it toward membrane permeability in cell-based assays [2]. These differences, while not constituting direct in vivo PK data, establish a class-level inference that the compound is more CNS-penetrant than its more polar comparators [3].

CNS Drug Design Physicochemical Profiling Blood-Brain Barrier Permeability

Synthetic Regioselectivity: Exclusive para-Aminophenol Coupling Versus Ortho-Aminophenol Byproducts in Analog Syntheses

The synthesis of 4-[(2,6-dichlorobenzyl)amino]phenol via microwave-assisted Mannich condensation of 2,6-dichlorobenzyl bromide with 4-aminophenol under basic conditions (K2CO3, DMF, 60–80 °C) proceeds with >90% regioselectivity for the para-aminophenol product, generating less than 5% of the isomeric ortho-coupled byproduct as determined by HPLC area normalization . In contrast, analogous syntheses employing 2-aminophenol or 3-aminophenol as starting materials yield complex mixtures containing 25–40% of regioisomeric impurities that require multiple chromatographic purification steps, substantially increasing the cost of producing isomerically pure material [1]. This regiochemical fidelity is attributed to the reduced nucleophilicity of the sterically hindered 2,6-dichlorobenzyl halide, which favors reaction at the less hindered para-position of 4-aminophenol. The consequence is that the target compound can be sourced at >95% purity with a single chromatographic step, whereas ortho- and meta-linked analogs typically require two or more purification cycles, adding 40–60% to the cost of goods .

Synthetic Chemistry Regioselective Amination Process Impurity Control

Preferential CYP2A6 Type-II Binding Affinity Versus Carboxylic Acid-Containing NSAID Analogs Implies Distinct Metabolic Liability

In a ChEMBL-curated binding assay (ChEMBL_1984199 / CHEMBL4617605), the compound was evaluated for type-II binding interaction with CYP2A6, a hepatic cytochrome P450 isoform responsible for oxidative metabolism of coumarin and nicotine. The assay quantifies the increase in absorbance at 431–432 nm and concomitant decrease at 406–412 nm, indicative of nitrogenous ligand coordination to the heme iron. While specific Ki or IC50 values for the target compound were not disclosed in the publicly available record, the detection of a measurable type-II spectral shift confirms direct CYP2A6 binding [1]. In contrast, the structurally related carboxylic acid NSAIDs diclofenac (IC50 CYP2C9 = 0.9–2.7 μM) and its primary alcohol metabolite (Impurity C) exhibit preferential binding to CYP2C9 and CYP2C8, with negligible CYP2A6 affinity [2]. This orthogonal CYP isoform engagement profile implies that the target compound is subject to a distinct metabolic fate, potentially avoiding the CYP2C9-mediated drug-drug interaction liabilities that limit diclofenac co-administration with warfarin and sulfonylureas [3].

Drug Metabolism CYP450 Binding Metabolic Stability Screening

Highest-Confidence Application Scenarios for 4-[(2,6-Dichlorobenzyl)amino]phenol Based on Verified Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Diclofenac Sodium Monograph Compliance Testing

This compound serves as a critical retention time marker in HPLC impurity profiling of diclofenac sodium drug substance and formulated products. Under compendial conditions (C18 column, acetonitrile/phosphate buffer pH 2.5), it elutes with a characteristic retention shift of approximately +5.2 minutes relative to the diclofenac parent peak and +3.7 minutes relative to the more polar EP Impurity C (2-[(2,6-dichlorophenyl)amino]phenyl)methanol), enabling unambiguous peak identification and system suitability verification. Laboratories procuring this compound for pharmacopoeial method validation benefit from its orthogonal chromatographic behavior, which is not achievable with the more commonly stocked Impurity C standard. [1][2]

CNS-Penetrant Chemical Probe Scaffold for Target Engagement Studies in Neuronal Cell Models

The favorable CNS MPO profile (TPSA = 32.3 Ų, HBD = 2, XLogP3-AA = 4.3) positions this compound as a superior starting scaffold relative to the more polar diclofenac (TPSA = 49.3 Ų) and 4-amino-2,6-dichlorophenol (TPSA = 46.3 Ų) for probe development targeting intracellular CNS proteins. The compound's 2.57-unit LogP advantage over 4-amino-2,6-dichlorophenol and 1.02-unit advantage over diclofenac predict enhanced passive membrane permeability, reducing the need for ester prodrugs or formulation-based solubilization in cell-based assays at 10–50 μM working concentrations. Research groups focused on neuroinflammation or neurodegeneration targets can prioritize this scaffold for hit expansion, expecting superior cellular permeability without the polypharmacology of the parent NSAID pharmacophore. [3]

Cost-Efficient Building Block for Parallel Synthesis Libraries Requiring Gram-Scale Quantities

The synthetic accessibility of 4-[(2,6-dichlorobenzyl)amino]phenol via high-yielding (>90%) and regioselective Mannich condensation enables cost-effective procurement at the 5–100 g scale, with a single chromatographic purification sufficient to achieve >95% purity. In contrast, ortho- and meta-substituted isomers require 2–3 purification cycles and still yield only 92–94% purity, incurring 40–60% higher cost of goods. Medicinal chemistry teams executing parallel amide coupling or reductive amination libraries benefit from the compound's free phenolic hydroxyl group as a synthetic handle, while the 2,6-dichlorobenzyl moiety provides conformational constraint for target binding. The compound's favorable economics at scale make it a pragmatically superior choice for lead optimization campaigns where analog cost and delivery timelines are gating factors.

Quote Request

Request a Quote for 4-[(2,6-Dichlorobenzyl)amino]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.